molecular formula C7H10ClN3O3 B1418443 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride CAS No. 293298-33-6

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

Cat. No. B1418443
CAS RN: 293298-33-6
M. Wt: 219.62 g/mol
InChI Key: DWTYLPPEWBCKDA-UHFFFAOYSA-N
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Description

“3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride” is a chemical compound with the CAS Number: 293298-33-6 . It has a molecular weight of 219.63 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Antibody Drug Conjugates (ADCs)

This compound can be used to create novel ADCs, which are a class of targeted therapy drugs that combine monoclonal antibodies specific to certain types of cancer cells, with a cytotoxic drug. By using this compound, researchers can potentially develop new ADCs that deliver the cytotoxic drug directly to the cancer cells, sparing normal cells and reducing side effects .

Glycan Probes Synthesis

The terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators to form stable amide bonds. This property is utilized in the synthesis of glycan probes, which are important tools in studying cell surface interactions and disease diagnostics .

Organic Synthesis

This chemical compound is used in organic synthesis for the preparation of various pyrrole-containing molecules. Pyrroles are important components in many pharmaceuticals and agrochemicals due to their diverse biological activities .

Conjugation to Oxidized Sugars

The hydrazide group of this compound can conjugate to oxidized sugars of glycoproteins and carbohydrates. This is typically done by using sodium meta-periodate to oxidize glycosylation (e.g., sialic acid) to reactive aldehyde groups, which can then be targeted by the hydrazide group .

Sulfhydryl Conjugation

Maleimides react with free sulfhydryls (-SH) to form stable thioether bonds. This compound, containing a maleimide group, can be used to conjugate sulfhydryls to carbonyls (aldehyde or ketones), such as those formed by oxidation of glycoprotein carbohydrates .

Hydrazone Bond Formation

Hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds. This reaction is useful in bioconjugation techniques where it’s necessary to link biomolecules with synthetic probes .

Drug Activation

Certain reagents like this compound are used in activating drugs for targeted therapies. For example, it has been mentioned as an activator for doxorubicin (DOX), a chemotherapy medication used to treat cancer. The activated form allows for more targeted delivery and reduced side effects .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTYLPPEWBCKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 2
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 3
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 4
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 5
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
Reactant of Route 6
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

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